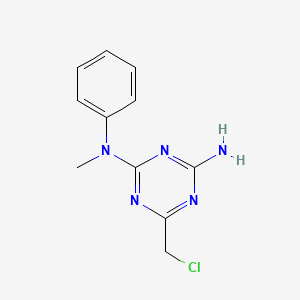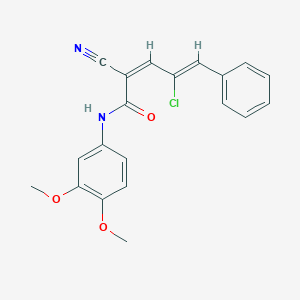
(2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide is a chemical compound that has gained significant interest in scientific research. This compound is commonly referred to as a small molecule inhibitor and has been found to exhibit potent inhibitory activity against certain enzymes.
Mécanisme D'action
The mechanism of action of (2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide involves the inhibition of specific enzymes. This compound binds to the active site of the enzyme and prevents its activity. The inhibition of these enzymes can lead to the regulation of various cellular processes and may have therapeutic benefits.
Biochemical and Physiological Effects:
(2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate cellular signaling pathways. This compound has also been found to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide is its potent inhibitory activity against specific enzymes. This compound can be used as a tool compound to study the function of these enzymes in various cellular processes. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the research of (2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide. One area of research is the development of more potent inhibitors that can target specific enzymes with higher selectivity. Another area of research is the investigation of the therapeutic potential of this compound in various diseases. Additionally, the use of (2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide as a tool compound to study cellular processes and signaling pathways is an area of ongoing research.
Méthodes De Synthèse
The synthesis of (2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide involves the reaction of 3,4-dimethoxybenzaldehyde, malononitrile, and 4-chlorobenzaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions in a solvent mixture of ethanol and water. The product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
(2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide has been extensively studied for its potential use as a small molecule inhibitor. This compound has been found to exhibit inhibitory activity against certain enzymes such as protein kinases and phosphodiesterases. It has also been investigated for its potential use in the treatment of cancer, inflammation, and other diseases.
Propriétés
IUPAC Name |
(2Z,4Z)-4-chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-25-18-9-8-17(12-19(18)26-2)23-20(24)15(13-22)11-16(21)10-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,24)/b15-11-,16-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXGSILVVLQMRK-QCYFSDEQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC(=CC2=CC=CC=C2)Cl)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C\C(=C\C2=CC=CC=C2)\Cl)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

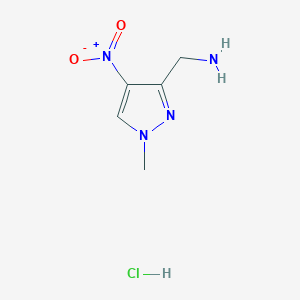
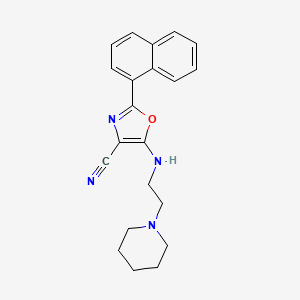
![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2932073.png)
![propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2932075.png)
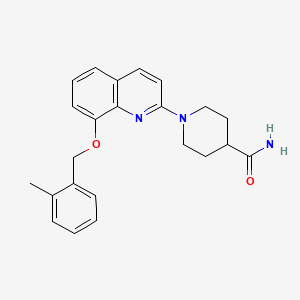
![Methyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2932078.png)
![N-(2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2932079.png)
![4-(tert-butyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2932080.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2932082.png)
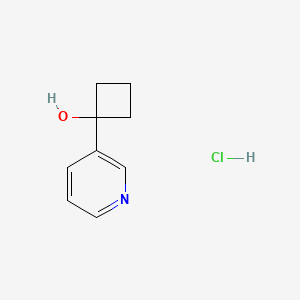

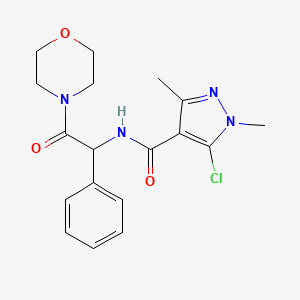
![2-(Benzo[D][1,3]dioxol-5-YL)pyridine](/img/structure/B2932089.png)
